[2-amino-1-(hydroxymethyl)cyclopropyl]methanol hydrochloride
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Overview
Description
[2-amino-1-(hydroxymethyl)cyclopropyl]methanol hydrochloride is a chemical compound with a unique cyclopropyl structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a cyclopropyl ring with an amino group and a hydroxymethyl group attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-1-(hydroxymethyl)cyclopropyl]methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl derivative with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-amino-1-(hydroxymethyl)cyclopropyl]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different cyclopropyl derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted cyclopropyl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted cyclopropyl derivatives.
Scientific Research Applications
[2-amino-1-(hydroxymethyl)cyclopropyl]methanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-amino-1-(hydroxymethyl)cyclopropyl]methanol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity or altering their function. The cyclopropyl ring provides structural rigidity, which can enhance its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- [2-amino-1-(hydroxymethyl)cyclopropyl]methanol
- [2-amino-1-(hydroxymethyl)cyclopropyl]methanol acetate
- [2-amino-1-(hydroxymethyl)cyclopropyl]methanol sulfate
Uniqueness
[2-amino-1-(hydroxymethyl)cyclopropyl]methanol hydrochloride is unique due to its specific combination of functional groups and the presence of the cyclopropyl ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2680534-75-0 |
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Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
[2-amino-1-(hydroxymethyl)cyclopropyl]methanol;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c6-4-1-5(4,2-7)3-8;/h4,7-8H,1-3,6H2;1H |
InChI Key |
QOCKOSKEBVWUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(CO)CO)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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